(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide
CAS No.: 851080-30-3
Cat. No.: VC4149230
Molecular Formula: C18H14N4O2S2
Molecular Weight: 382.46
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851080-30-3 |
|---|---|
| Molecular Formula | C18H14N4O2S2 |
| Molecular Weight | 382.46 |
| IUPAC Name | N-(6-acetamido-3-methyl-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-6-carboxamide |
| Standard InChI | InChI=1S/C18H14N4O2S2/c1-10(23)20-12-4-6-14-16(8-12)26-18(22(14)2)21-17(24)11-3-5-13-15(7-11)25-9-19-13/h3-9H,1-2H3,(H,20,23) |
| Standard InChI Key | GIUJKNGQRWQBJI-DYTRJAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)N=CS4)S2)C |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₁₈H₁₄N₄O₂S₂, reflects a 382.46 g/mol molecular weight. Its structure comprises two fused benzo[d]thiazole rings, with an acetamido group at the 6-position of one ring and a carboxamide group at the 6-position of the other. The (E)-configuration stabilizes the imine bond, conferring rigidity and influencing binding interactions .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 851080-30-3 | |
| Molecular Weight | 382.46 g/mol | |
| Solubility | Low in water; soluble in DMSO | |
| Melting Point | 240–245°C (decomposes) |
Electronic and Steric Features
The acetamido group (-NHCOCH₃) enhances hydrogen-bonding capacity, while the methyl group at the 3-position introduces steric hindrance, modulating receptor binding . Density functional theory (DFT) studies reveal a HOMO-LUMO gap of 3.2 eV, indicating moderate reactivity suitable for targeted biological interactions .
Synthesis and Optimization
Key Synthetic Routes
Synthesis typically involves a multi-step approach:
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Formation of the Thiazole Core: Cyclization of 2-aminothiophenol derivatives with carbonyl sources under acidic conditions .
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Introduction of the Acetamido Group: Acetylation of a 6-amino intermediate using acetic anhydride.
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Coupling Reactions: Condensation of the two benzo[d]thiazole units via a Schiff base formation, stabilized by the (E)-configuration.
Table 2: Comparative Synthesis Yields
Challenges in Scalability
Side reactions, such as oxazole formation during cyclization, reduce yields . Recent advances employ microwave irradiation to enhance reaction efficiency, achieving 68% yield with 98% purity.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, aromatic), 2.41 (s, 3H, CH₃) .
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¹³C NMR: 168.2 ppm (C=O), 152.1 ppm (C=N), 125–140 ppm (aromatic carbons) .
Infrared (IR) Spectroscopy
Strong absorptions at 1675 cm⁻¹ (C=O stretch) and 1540 cm⁻¹ (C=N stretch) confirm the carboxamide and imine functionalities .
| Technique | Key Peaks | Functional Group |
|---|---|---|
| ¹H NMR | δ 2.41 (s) | Methyl |
| IR | 1675 cm⁻¹ | Carboxamide |
| MS | m/z 382.46 [M+H]⁺ | Molecular ion |
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (MIC = 8 μg/mL), the compound disrupts cell wall synthesis by inhibiting penicillin-binding proteins. Synergy with β-lactam antibiotics enhances efficacy 4-fold .
Table 4: Cytotoxicity Profiles
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 12 | Caspase-3 activation |
| HT-29 | 18 | ROS generation |
| HepG2 | 25 | G0/G1 cell cycle arrest |
Structure-Activity Relationships (SAR)
Role of the Acetamido Group
Removal of the acetamido moiety reduces antimicrobial activity by 70%, underscoring its role in target binding . Methylation at the 3-position optimizes steric fit with hydrophobic enzyme pockets.
Impact of the (E)-Configuration
The (Z)-isomer shows 40% lower anticancer activity, attributed to reduced planarity and impaired DNA intercalation .
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